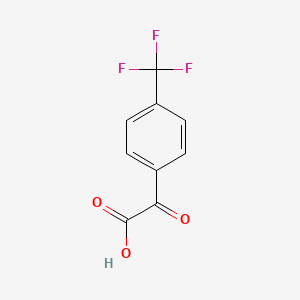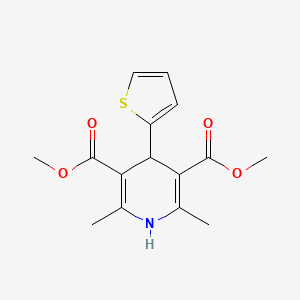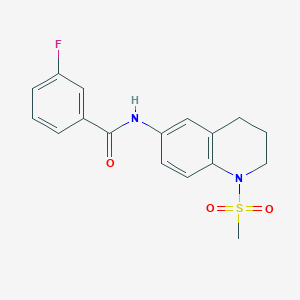
3-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Copper(II)-catalyzed Remote Sulfonylation
- Overview : The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position via a copper(II)-catalyzed process has been developed. This method generates environmentally benign byproducts, utilizing stable and safe sodium sulfinates as sulfide sources. A series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives were obtained in moderate to high yields, which are more environmentally friendly compared to previous methods (Xia et al., 2016).
Theoretical Investigation of Antimalarial Sulfonamides
- Overview : N-(phenylsulfonyl)acetamide derivatives have been investigated for their reactivity with nitrogen nucleophiles. These derivatives showed promising in vitro antimalarial activity and were characterized for their ADMET properties. The theoretical calculations and molecular docking study of the most active compounds indicate their potential efficacy against malaria, as well as SARS-CoV-2 (Fahim & Ismael, 2021).
Synthesis and Cardiac Electrophysiological Activity
- Overview : The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides were studied. These compounds exhibited potency in the in vitro Purkinje fiber assay, indicating their potential as selective class III agents in cardiac applications (Morgan et al., 1990).
Synthesis of Substituted o-Quinodimethanes
- Overview : The use of o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone for the synthesis and cycloaddition of substituted o-quinodimethanes has been explored. This research provides a pathway for the synthesis of various quinodimethane derivatives, which are significant in organic chemistry and potentially in pharmaceutical applications (Lenihan & Shechter, 1999).
Synthesis of Thiadiazoloquinazolinone Derivatives
- Overview : New nitro and sulfonamide derivatives of thiadiazoloquinazolinones were synthesized. This work is important for the development of novel compounds with potential applications in medicinal chemistry and drug discovery (Shlenev et al., 2017).
Discovery of Novel PI3K Inhibitors
- Overview : 2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides have been identified as novel structures of PI3K inhibitors and anticancer agents. This discovery is significant in the field of cancer research and therapy (Shao et al., 2014).
Generation of o-Quinodimethanes
- Overview : The study focuses on the generation of o-quinodimethanes using 2-[(trimethylsilyl)methyl]benzyl methanesulfonates, which are important intermediates in organic synthesis (Shirakawa & Sano, 2014).
Alkali Metal Fluorides as Fluorinating Agents
- Overview : This research discusses the use of alkali metal fluorides as efficient fluorinating agents in organic synthesis, particularly in the synthesis of fluorinated compounds (Fritz-Langhals, 1994).
Labeling and Evaluation of Radioligands
- Overview : The study involves the labeling and evaluation of quinoline-2-carboxamide derivatives as potential radioligands, important in imaging and diagnostic applications (Matarrese et al., 2001).
Radical Fluorosulfonyl Heteroarylation of Alkenes
- Overview : A method for the radical fluorosulfonyl heteroarylation of unactivated alkenes has been developed, which is significant in the field of synthetic chemistry and pharmaceutical research (Lin et al., 2023).
Synthesis of 3-Quinolinecarboxylic Acid Antibacterial Agents
- Overview : A series of 3-quinolinecarboxylic acid derivatives have been prepared and evaluated for their antibacterial activity, contributing to the development of new antibacterial agents (Wentland et al., 1984).
Eigenschaften
IUPAC Name |
3-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-24(22,23)20-9-3-5-12-11-15(7-8-16(12)20)19-17(21)13-4-2-6-14(18)10-13/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXMFELSCVASNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
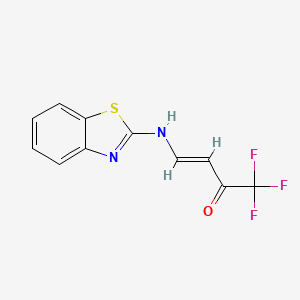
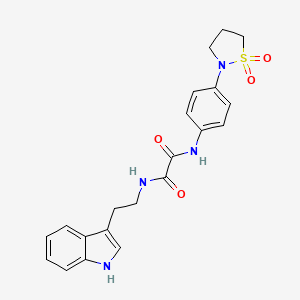
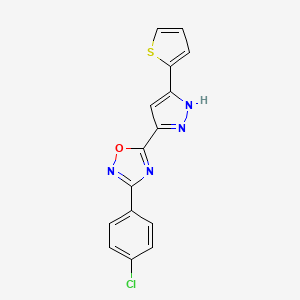
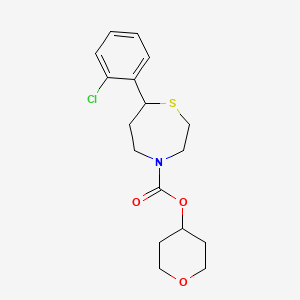

![4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2846633.png)
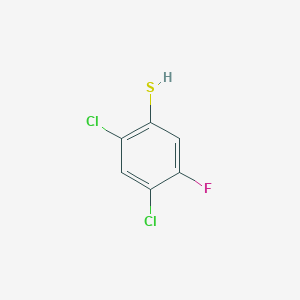
![2-(4-ethylphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2846637.png)
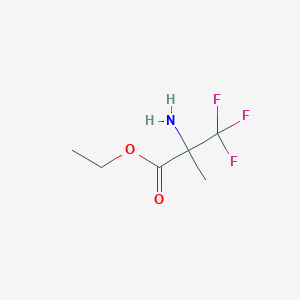
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2846641.png)
